2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 923141-21-3
VCID: VC5006630
InChI: InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21)
SMILES: CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
Molecular Formula: C16H14BrN3O3S2
Molecular Weight: 440.33

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide

CAS No.: 923141-21-3

Cat. No.: VC5006630

Molecular Formula: C16H14BrN3O3S2

Molecular Weight: 440.33

* For research use only. Not for human or veterinary use.

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide - 923141-21-3

Specification

CAS No. 923141-21-3
Molecular Formula C16H14BrN3O3S2
Molecular Weight 440.33
IUPAC Name 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Standard InChI InChI=1S/C16H14BrN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21)
Standard InChI Key CXMPTBIIZWOCEZ-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br

Introduction

2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a synthetic organic compound belonging to the benzothiazole derivative family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, anticancer, and antiparasitic properties. The unique structural framework of this compound, combining bromobenzamide and dimethylsulfamoyl-benzothiazole moieties, makes it a promising candidate for drug discovery and material science applications.

Chemical and Structural Characteristics

PropertyDetails
IUPAC Name2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Molecular FormulaC15H12BrN3O3S2
Molecular Weight426.31 g/mol
SMILES NotationBrC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Functional GroupsBromobenzene, Benzothiazole, Sulfonamide, Amide
Structural FeaturesContains bromine substitution on benzene and a dimethylsulfamoyl group on benzothiazole

The compound's structure is characterized by the integration of electron-withdrawing groups (bromo and sulfonamide), which influence its physicochemical properties and biological activity.

Synthesis Pathways

The synthesis of 2-bromo-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves:

  • Benzothiazole Core Formation: The benzothiazole ring is synthesized via cyclization reactions involving substituted anilines and sulfur-containing reagents.

  • Sulfonamide Substitution: Dimethylsulfonamide is introduced through nucleophilic substitution reactions.

  • Amide Bond Formation: Coupling reactions between bromobenzoyl chloride and the benzothiazole derivative yield the final product.

These steps require controlled reaction conditions to ensure high yields and purity.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated potent antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungal species. The sulfonamide group enhances the compound's ability to inhibit microbial enzymes by mimicking natural substrates.

Anticancer Potential

The bromobenzamide moiety is known to interact with cancer cell receptors, disrupting cell proliferation pathways. Molecular docking studies suggest strong binding affinity to key proteins involved in cancer progression.

Antiparasitic Applications

Similar compounds have shown efficacy against Trypanosoma brucei and Plasmodium falciparum. The electron-withdrawing bromine atom contributes to high selectivity against protozoan parasites.

Molecular Docking Studies

Studies using computational tools indicate that this compound binds effectively to enzyme active sites due to its rigid aromatic framework and hydrogen bond acceptors/donors.

In Vitro Assays

Preliminary biological evaluations have shown:

  • Moderate to high activity against breast cancer cell lines.

  • Promising antimicrobial effects with minimal cytotoxicity to human cells.

Applications

  • Drug Development: Potential candidate for anticancer and antimicrobial drug pipelines.

  • Material Science: The aromatic structure may find use in organic semiconductors or dyes.

  • Biological Probes: Useful in studying enzyme inhibition mechanisms due to its structural versatility.

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